硼替佐米-松油二醇

描述

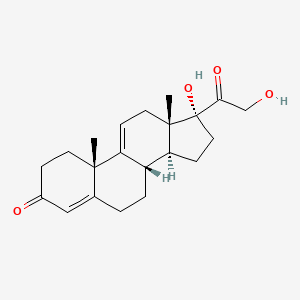

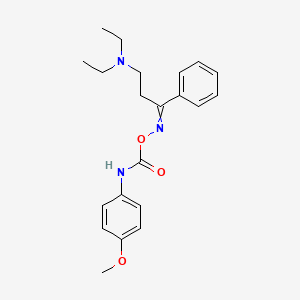

Bortezomib-pinanediol is a proteasome inhibitor and a prodrug of Bortezomib . It is used for research purposes . Bortezomib, the active form of this prodrug, is an anti-cancer medication used to treat multiple myeloma and mantle cell lymphoma .

Molecular Structure Analysis

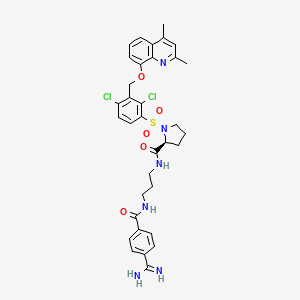

Bortezomib-pinanediol has a molecular formula of C29H39BN4O4 and an average mass of 518.455 Da . It contains a total of 81 bonds, including 42 non-H bonds, 14 multiple bonds, 9 rotatable bonds, 2 double bonds, and 12 aromatic bonds .

Chemical Reactions Analysis

Bortezomib, the active form of Bortezomib-pinanediol, undergoes extensive metabolism by hepatic cytochrome P450 3A4 and 2C19 enzymes . Certain strong cytochrome P450 3A4 inducers and inhibitors can alter the systemic exposure of Bortezomib .

Physical And Chemical Properties Analysis

Bortezomib-pinanediol has a high molecular weight of 518.455 Da . In a neutral or alkaline solution, the dissociated Bortezomib can undergo esterification with 1-2 or 1-3 adjacent diol groups, resulting in the formation of pH-sensitive boronic acid ester bonds .

科学研究应用

三阴性乳腺癌的治疗

硼替佐米-松油二醇 (BP) 已被用于三阴性乳腺癌的靶向治疗 . 据报道,脂化硼替佐米的胶束纳米制剂可实现显著增强的药物负载、延长循环时间、改善耐受性和靶向治疗这种类型的癌症 .

改善耐受性和药物负载

BP 的胶束纳米制剂可实现显著增强的药物负载和改善耐受性 . 这意味着它可以携带更多的药物,并且不太可能引起不良反应,使其成为一种很有前景的癌症治疗候选药物。

延长循环时间

BP 具有延长的循环时间,这意味着它在血液中停留的时间更长 . 这使得它有更大的机会到达并作用于癌细胞。

恶性肿瘤的治疗

硼替佐米 (BTZ),BP 由其衍生而来,是第一个被批准用于治疗恶性肿瘤的蛋白酶体抑制剂 . 它与 26S 蛋白酶体的氨基酸残基结合,导致肿瘤细胞死亡 .

套细胞淋巴瘤和多发性骨髓瘤的治疗

BTZ,以及 BP,在套细胞淋巴瘤和多发性骨髓瘤的治疗中发挥着不可替代的作用 . 其在治疗其他血液肿瘤和实体瘤中的应用也已在众多临床试验和临床前研究中得到研究 .

新型硼替佐米衍生物的开发

BP 是 BTZ 的衍生物。 开发像 BP 这样保留降低细胞存活能力,但比 BTZ 降低蛋白酶体活性更少的新型 BTZ 衍生物,是一个活跃的研究领域 . 这可能会在未来导致更有效、毒性更小的癌症治疗方法。

作用机制

Target of Action

Bortezomib-Pinanediol primarily targets the 26S proteasome , a protein complex responsible for the degradation of ubiquitinated proteins in the ubiquitin-proteasome pathway . This pathway plays a crucial role in the regulation of key cellular processes, including cell cycle progression, apoptosis, and protein quality control .

Mode of Action

Bortezomib-Pinanediol, a dipeptide boronic acid derivative, acts as a proteasome inhibitor . It binds to the catalytic site of the 26S proteasome with high affinity and specificity . This binding leads to the reversible inhibition of the 26S proteasome, disrupting the degradation of ubiquitinated proteins . As a result, it induces cell cycle arrest and apoptosis .

Biochemical Pathways

The inhibition of the 26S proteasome by Bortezomib-Pinanediol affects multiple biochemical pathways. One significant effect is the accumulation of misfolded proteins, which initiates endoplasmic reticulum (ER) stress and an unfolded protein response (UPR) . This response leads to the expression of different genes promoting cell survival . Additionally, Bortezomib-Pinanediol induces G2-M cell cycle arrest and apoptosis by causing Bcl-2 phosphorylation and cleavage .

Pharmacokinetics

Studies on bortezomib, the parent compound, reveal a two-compartment model with a rapid initial distribution phase followed by a longer elimination phase .

Result of Action

The action of Bortezomib-Pinanediol results in significant molecular and cellular effects. The inhibition of the 26S proteasome leads to the accumulation of ubiquitinated proteins, causing cell cycle arrest and apoptosis . In cancer cells, this can lead to the effective treatment of multiple myeloma and mantle cell non-Hodgkin’s lymphoma .

Action Environment

The efficacy and stability of Bortezomib-Pinanediol can be influenced by various environmental factors. For instance, the presence of certain cytochrome P450 3A4 inducers and inhibitors can alter the systemic exposure of Bortezomib . Furthermore, the nanoformulation of lipophilized Bortezomib has been shown to enhance drug loading, prolong circulation time, improve tolerability, and provide targeted treatment of triple-negative breast cancer .

安全和危害

未来方向

Bortezomib-pinanediol, as a prodrug of Bortezomib, could potentially be used in targeted tumor chemotherapy . Research is ongoing to improve its therapeutic efficacy, including the development of Bortezomib-based nanoformulations . These nanoformulations aim to enhance drug loading, prolong circulation time, improve tolerability, and provide targeted treatment for specific types of cancer .

属性

IUPAC Name |

N-[(2S)-1-[[(1R)-3-methyl-1-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]butyl]amino]-1-oxo-3-phenylpropan-2-yl]pyrazine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H39BN4O4/c1-18(2)13-25(30-37-24-16-20-15-23(28(20,3)4)29(24,5)38-30)34-26(35)21(14-19-9-7-6-8-10-19)33-27(36)22-17-31-11-12-32-22/h6-12,17-18,20-21,23-25H,13-16H2,1-5H3,(H,33,36)(H,34,35)/t20-,21-,23-,24+,25-,29-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZCSTPSWJFWZHP-GQABWHEGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC2CC3CC(C3(C)C)C2(O1)C)C(CC(C)C)NC(=O)C(CC4=CC=CC=C4)NC(=O)C5=NC=CN=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(O[C@@H]2C[C@@H]3C[C@H]([C@@]2(O1)C)C3(C)C)[C@H](CC(C)C)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)C5=NC=CN=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H39BN4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

518.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

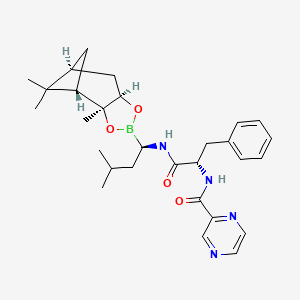

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-[4-[(Z)-C-(4-bromophenyl)-N-ethoxy-carbonimidoyl]-1-piperidyl]-4-methyl-1-piperidyl]-(2,4-dimethyl-1-oxido-pyridin-1-ium-3-yl)methanone](/img/structure/B1667390.png)